1-Azabicyclo[2.2.1]heptane-4-carboxamide
描述
1-Azabicyclo[2.2.1]heptane-4-carboxamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has shown promising results in the treatment of non-small-cell lung cancer (NSCLC). In
作用机制
1-Azabicyclo[2.2.1]heptane-4-carboxamide inhibits the activity of mutant EGFR by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling proteins, which in turn inhibits cell growth and division. 1-Azabicyclo[2.2.1]heptane-4-carboxamide has a higher affinity for the mutant form of EGFR than for the wild-type receptor, which makes it a highly selective inhibitor.
生化和生理效应
The biochemical and physiological effects of 1-Azabicyclo[2.2.1]heptane-4-carboxamide have been studied extensively in preclinical and clinical trials. In vitro studies have shown that 1-Azabicyclo[2.2.1]heptane-4-carboxamide inhibits the growth of NSCLC cells by inducing cell cycle arrest and apoptosis. In vivo studies have demonstrated that 1-Azabicyclo[2.2.1]heptane-4-carboxamide can inhibit the growth of NSCLC tumors in mouse models. Clinical trials have shown that 1-Azabicyclo[2.2.1]heptane-4-carboxamide can induce tumor shrinkage and prolong progression-free survival in patients with advanced NSCLC.
实验室实验的优点和局限性
One of the main advantages of using 1-Azabicyclo[2.2.1]heptane-4-carboxamide in lab experiments is its high selectivity for the mutant form of EGFR. This makes it a useful tool for studying the role of EGFR in NSCLC and for developing new treatments for the disease. However, one limitation of using 1-Azabicyclo[2.2.1]heptane-4-carboxamide in lab experiments is its cost. The synthesis of 1-Azabicyclo[2.2.1]heptane-4-carboxamide is complex and time-consuming, which makes it expensive to produce.
未来方向
There are several future directions for the research and development of 1-Azabicyclo[2.2.1]heptane-4-carboxamide. One direction is to explore the use of 1-Azabicyclo[2.2.1]heptane-4-carboxamide in combination with other drugs for the treatment of NSCLC. Another direction is to investigate the potential of 1-Azabicyclo[2.2.1]heptane-4-carboxamide for the treatment of other types of cancer that are driven by mutant EGFR. Additionally, further research is needed to understand the mechanisms of resistance to 1-Azabicyclo[2.2.1]heptane-4-carboxamide and to develop strategies to overcome this resistance.
Conclusion
In conclusion, 1-Azabicyclo[2.2.1]heptane-4-carboxamide is a promising third-generation EGFR inhibitor that has shown efficacy in the treatment of NSCLC. Its high selectivity for the mutant form of EGFR makes it a useful tool for studying the role of EGFR in NSCLC and for developing new treatments for the disease. Further research is needed to explore the potential of 1-Azabicyclo[2.2.1]heptane-4-carboxamide for the treatment of other types of cancer and to develop strategies to overcome resistance.
合成方法
The synthesis of 1-Azabicyclo[2.2.1]heptane-4-carboxamide involves several steps, including the preparation of the starting material, the formation of the intermediate, and the final coupling reaction. The starting material is 4-chloro-3-nitrobenzoic acid, which is converted into the intermediate by a series of chemical reactions involving the reduction of the nitro group and the formation of an amide bond. The intermediate is then coupled with 1-azabicyclo[2.2.1]heptane to form the final product, 1-Azabicyclo[2.2.1]heptane-4-carboxamide.
科学研究应用
1-Azabicyclo[2.2.1]heptane-4-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown high selectivity for the mutant form of EGFR, which is commonly found in NSCLC patients. 1-Azabicyclo[2.2.1]heptane-4-carboxamide has been shown to inhibit the growth of NSCLC cells in vitro and in vivo, and it has also demonstrated efficacy in patients with advanced NSCLC who have developed resistance to other EGFR inhibitors.
属性
IUPAC Name |
1-azabicyclo[2.2.1]heptane-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c8-6(10)7-1-3-9(5-7)4-2-7/h1-5H2,(H2,8,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWZKCNJKSJNIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(C2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70576505 | |
Record name | 1-Azabicyclo[2.2.1]heptane-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70576505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azabicyclo[2.2.1]heptane-4-carboxamide | |
CAS RN |
119103-03-6 | |
Record name | 1-Azabicyclo[2.2.1]heptane-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70576505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。